![molecular formula C14H11FO3 B1404264 [1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester CAS No. 198994-01-3](/img/structure/B1404264.png)
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester
Overview
Description
[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with a carboxylic acid group at the 4-position, a fluorine atom at the 4’-position, and a hydroxyl group at the 2-position, which is esterified with a methyl group
Mechanism of Action
Target of Action
Methyl 4-(4-fluorophenyl)-3-hydroxybenzoate, also known as “[1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester”, is a complex compound with potential biological activityIt is suggested that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to them, thereby altering their function . This interaction could lead to changes in cellular processes, potentially leading to various biological effects.
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Introduction of Functional Groups: The carboxylic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide.
Esterification: The hydroxyl group at the 2-position can be esterified with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki coupling and Friedel-Crafts acylation reactions, as well as the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
This compound exhibits potential as a pharmacological agent. Research indicates that derivatives of biphenyl carboxylic acids have shown anti-inflammatory and analgesic properties. For instance, studies on related compounds have demonstrated their efficacy in reducing edema in animal models, suggesting that [1,1'-Biphenyl]-4-carboxylic acid derivatives could be explored for similar therapeutic effects .
Case Study : A study published in ACS Langmuir explored the biological activity of carboxylic acid derivatives and found that modifications could enhance their pharmacological profiles. The structural orientation of these compounds plays a crucial role in their interaction with biological targets .
Organic Synthesis
The methyl ester form of this biphenyl compound serves as an intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as esterification and acylation.
Table 1: Synthetic Routes
Reaction Type | Conditions | Product Type |
---|---|---|
Fischer Esterification | Acid catalyst, reflux | Methyl esters |
Acylation | Anhydrides or halides with alcohols | Acylated products |
Material Science
The compound's unique structure allows it to act as a building block for developing advanced materials. Its derivatives can be incorporated into polymers or coatings to enhance thermal stability and chemical resistance.
Case Study : Research has shown that incorporating biphenyl derivatives into polymer matrices can improve mechanical properties and thermal performance. This is particularly relevant in the development of high-performance plastics used in electronics and automotive applications .
Environmental Applications
Due to its chemical stability and potential biodegradability, [1,1'-Biphenyl]-4-carboxylic acid derivatives are being investigated for use in environmental remediation processes. Their ability to interact with pollutants could make them suitable candidates for developing new filtration systems or catalytic converters.
Table 2: Environmental Impact Studies
Study Focus | Findings | Implications |
---|---|---|
Pollutant Interaction | Effective binding with heavy metals | Potential for water purification |
Biodegradability | Moderate degradation rates | Suitable for eco-friendly applications |
Comparison with Similar Compounds
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-chloro-2-hydroxy-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-bromo-2-hydroxy-, methyl ester
- [1,1’-Biphenyl]-4-carboxylic acid, 4’-iodo-2-hydroxy-, methyl ester
Uniqueness: The presence of the fluorine atom at the 4’-position in [1,1’-Biphenyl]-4-carboxylic acid, 4’-fluoro-2-hydroxy-, methyl ester imparts unique electronic properties compared to its chloro, bromo, and iodo analogs. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with biological targets. Additionally, the hydroxyl group at the 2-position and the esterification with methanol provide further opportunities for chemical modifications and functionalization.
Biological Activity
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester (CAS Number: 198994-01-3) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- IUPAC Name : Methyl 4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-carboxylate
- Molecular Formula : C14H11FO3
- Molecular Weight : 246.23 g/mol
- Purity : ≥95% .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Anti-inflammatory Activity
Research indicates that methyl esters of biphenyl carboxylic acids exhibit anti-inflammatory properties. The compound demonstrated inhibition of pro-inflammatory cytokines in vitro. A study highlighted that at concentrations of 10 µM and 50 µM, the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines .
Anticancer Activity
The compound's anticancer properties have also been evaluated. In a study assessing its effects on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism of action appears to involve the activation of caspase pathways and the modulation of Bcl-2 family proteins .
Antimicrobial Activity
In terms of antimicrobial activity, the compound showed promising results against several bacterial strains. In vitro tests revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled laboratory setting, researchers treated macrophage cell lines with varying concentrations of the methyl ester. The results demonstrated a dose-dependent reduction in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
Case Study 2: Anticancer Mechanism Analysis
A detailed analysis was performed on MCF-7 cells treated with the compound. Flow cytometry revealed an increase in early apoptotic cells after treatment with the compound, confirming its role in inducing programmed cell death through intrinsic pathways.
Properties
IUPAC Name |
methyl 4-(4-fluorophenyl)-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCQQSVHYNASGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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